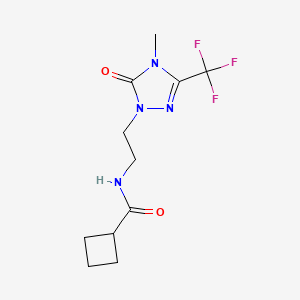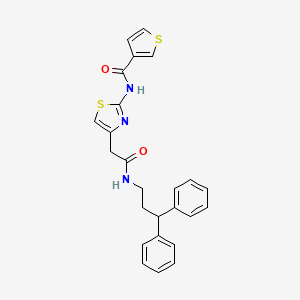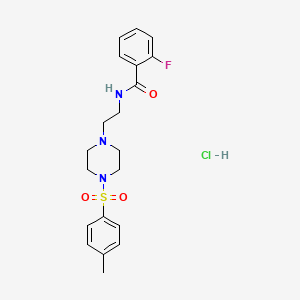
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclobutanecarboxamide is an organic compound with a complex structure that includes multiple functional groups, including a triazole ring, a trifluoromethyl group, and a cyclobutane ring. Its synthesis and properties make it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclobutanecarboxamide typically involves a multi-step process:
Formation of the Triazole Ring: : Starting from basic organic compounds, a series of reactions are conducted to form the triazole ring. This might involve cyclization reactions under specific conditions (temperature, solvent).
Incorporation of the Trifluoromethyl Group: : Introduction of the trifluoromethyl group can be achieved using reagents like trifluoromethyl iodide under controlled conditions.
Linking to Cyclobutanecarboxamide: : The triazole intermediate is then reacted with cyclobutanecarboxamide using coupling agents and conditions that facilitate the formation of the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures, optimizing reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography ensures efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclobutanecarboxamide undergoes various reactions:
Oxidation: : This compound can be oxidized under specific conditions, leading to the formation of oxidation products.
Reduction: : Reduction reactions can occur, often facilitated by reducing agents like hydrogen gas or metal hydrides.
Substitution: : The presence of the trifluoromethyl and triazole groups allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Examples include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: : Metal hydrides (e.g., lithium aluminum hydride), hydrogen gas with a catalyst.
Nucleophiles: : Strong bases or nucleophiles like sodium methoxide (NaOMe).
Major Products Formed
The products formed depend on the specific reactions and conditions used. For example, oxidation might lead to the formation of more highly oxidized derivatives of the original compound.
Aplicaciones Científicas De Investigación
This compound has diverse applications across various fields:
Chemistry: : Used as a building block for synthesizing more complex molecules. Its functional groups allow for versatility in further chemical modifications.
Biology: : Studied for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: : Investigated for potential therapeutic properties, particularly in modulating enzyme activity.
Industry: : Utilized in the development of new materials with specific properties, such as coatings or polymers.
Mecanismo De Acción
The mechanism by which N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclobutanecarboxamide exerts its effects is complex:
Molecular Targets: : It may interact with enzymes, inhibiting or activating their functions through binding to active sites or allosteric sites.
Pathways Involved: : The compound could influence cellular signaling pathways, impacting processes such as cell proliferation, apoptosis, or metabolism.
Comparación Con Compuestos Similares
Comparing N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclobutanecarboxamide with similar compounds highlights its unique features:
Similar Compounds: : Other triazole-containing compounds, those with trifluoromethyl groups, and cyclobutanecarboxamide derivatives.
This compound stands out for its multifaceted utility in scientific research, from chemistry to biology to industrial applications.
Propiedades
IUPAC Name |
N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N4O2/c1-17-9(11(12,13)14)16-18(10(17)20)6-5-15-8(19)7-3-2-4-7/h7H,2-6H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIGFSWTIXCWII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2CCC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2521378.png)



![2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile](/img/structure/B2521384.png)
![1-(4-chlorophenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]cyclopentane-1-carboxamide](/img/structure/B2521386.png)
![8-Oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride](/img/structure/B2521388.png)



![2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine](/img/structure/B2521397.png)

![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2521400.png)
![3-Benzyl-8-[2-(4-methoxyphenyl)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2521401.png)
